4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide
Description
4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide is a thiosemicarbazide derivative characterized by a central thiourea core (N–C(=S)–NH–NH₂) substituted with a 4-methylphenyl group at position 4 and a 2-(4-(trifluoromethoxy)phenoxy)acetyl moiety at position 1. This compound is cataloged as ZQB44908 by Biosynth, indicating its availability for research purposes .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[[2-[4-(trifluoromethoxy)phenoxy]acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3S/c1-11-2-4-12(5-3-11)21-16(27)23-22-15(24)10-25-13-6-8-14(9-7-13)26-17(18,19)20/h2-9H,10H2,1H3,(H,22,24)(H2,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNRTONRLMDMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide typically involves multiple steps:
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Formation of the Phenoxyacetyl Intermediate: : The synthesis begins with the preparation of the phenoxyacetyl intermediate. This is achieved by reacting 4-(trifluoromethoxy)phenol with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-(trifluoromethoxy)phenoxy)acetyl chloride.
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Thiosemicarbazide Formation: : The next step involves the reaction of the phenoxyacetyl chloride with thiosemicarbazide. This reaction is typically carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions, to yield the desired thiosemicarbazide derivative.
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Final Coupling Reaction: : The final step involves coupling the thiosemicarbazide derivative with 4-methylphenyl isocyanate. This reaction is usually performed in the presence of a catalyst such as triethylamine, under controlled temperature conditions, to obtain the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiosemicarbazide moiety to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or methylphenyl groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Synthesis and Structure
The synthesis of thiosemicarbazone derivatives typically involves the reaction of thiosemicarbazide with appropriate carbonyl compounds. In the case of 4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide , the synthetic pathway often includes:
- Formation of Thiosemicarbazone : Thiosemicarbazide reacts with an acetyl derivative to yield the thiosemicarbazone.
- Characterization : The structure is confirmed using spectroscopic techniques such as NMR and mass spectrometry, which provide insights into the molecular framework and functional groups present in the compound.
Biological Activities
The compound exhibits a range of biological activities that are significant for pharmaceutical applications:
- Antioxidant Properties : Thiosemicarbazones are known for their ability to scavenge free radicals, making them potential candidates for developing antioxidant agents that combat oxidative stress-related diseases .
- Antimicrobial Activity : Research indicates that thiosemicarbazone derivatives can inhibit the growth of various bacteria and fungi. For instance, studies have shown that these compounds can effectively reduce ATPase activity in Staphylococcus aureus and inhibit Mycobacterial growth, highlighting their potential as antibacterial agents .
- Anticancer Potential : Thiosemicarbazones have been investigated for their anticancer properties. They exhibit cytotoxicity against various cancer cell lines, suggesting their role as potential chemotherapeutic agents .
- Enzyme Inhibition : Some derivatives have shown promise in inhibiting enzymes such as α-glucosidase and urease, which are relevant in managing diabetes and other metabolic disorders .
Case Studies
- Antioxidant Activity Evaluation :
- Antibacterial Efficacy :
- Cancer Cell Line Studies :
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiosemicarbazide moiety can interact with various enzymes and proteins, potentially inhibiting their activity. The trifluoromethoxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Thiosemicarbazide Derivatives
Structural Analogues and Substituent Effects
Key Structural Features for Comparison :
- Core structure : Thiosemicarbazide (N–C(=S)–NH–NH₂).
- Substituents: Aromatic groups (e.g., methylphenyl, chlorophenyl) and acetyl-linked moieties (e.g., phenoxy, benzoyl).
Substituent Impact :
Key Insights :
- The trifluoromethoxy group in the target compound may improve DNA-binding affinity compared to dichlorophenoxy derivatives .
- Simpler analogues (e.g., 4b ) show potent enzyme inhibition, suggesting the target compound’s indole-free structure might prioritize different biological pathways .
Physicochemical Properties
Biological Activity
4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide is a thiosemicarbazide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound's structure suggests it may exhibit various biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
- Molecular Formula : C21H18F3N3O3S
- Molecular Weight : 500.4 g/mol
- IUPAC Name : this compound
The compound features a thiosemicarbazide moiety, which is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms that can interact with various biological targets.
Anticancer Activity
Research indicates that thiosemicarbazides can exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that thiosemicarbazones derived from thiosemicarbazides exhibited cytotoxic effects against human cancer cells by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Properties
Thiosemicarbazides have also been reported to possess antimicrobial activity. The presence of the trifluoromethoxy group is believed to enhance the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Thiosemicarbazides are known to modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their anti-inflammatory effects. This activity could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis .
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Activity :
- Anti-inflammatory Mechanisms :
Data Summary Table
Q & A
Basic: What synthetic methodologies are commonly used to prepare 4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide?
Answer:
The synthesis typically involves condensation reactions between substituted thiosemicarbazides and activated carbonyl derivatives. For example:
- Step 1: React 4-(4-methylphenyl)thiosemicarbazide with 2-(4-(trifluoromethoxy)phenoxy)acetyl chloride in ethanol under reflux conditions (60–80°C) with catalytic acetic acid to promote nucleophilic acyl substitution .
- Step 2: Purify the product via recrystallization using ethanol/chloroform or ethanol/petroleum ether systems to achieve yields >85% .
Key spectral validation includes IR (C=O stretch at ~1680 cm⁻¹, C=S at ~1250 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may reduce hydrolysis of the acetyl chloride intermediate compared to ethanol, though ethanol remains standard due to cost and safety .
- Catalyst Screening: Substituting acetic acid with p-toluenesulfonic acid (pTSA) can accelerate condensation kinetics, reducing reaction time from 2 hours to 30 minutes .
- Temperature Control: Maintaining reflux temperatures below 80°C prevents decomposition of the trifluoromethoxy group, which is thermally sensitive .
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Answer:
- IR Spectroscopy: Confirms the presence of thioamide (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .
- NMR Analysis: ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR resolves trifluoromethoxy carbons (δ 120–125 ppm, J₃ coupling to fluorine) .
- X-ray Crystallography: Reveals planar thiosemicarbazide moieties and intermolecular H-bonding (N–H⋯S, N–H⋯O) stabilizing the crystal lattice .
Advanced: How do intermolecular interactions in the crystal lattice influence stability and solubility?
Answer:
- H-Bond Networks: Intramolecular N–H⋯N and N–H⋯O bonds form S(5)/S(6) ring motifs, enhancing thermal stability (melting points >180°C) .
- π–π Stacking: Aromatic rings (e.g., 4-methylphenyl) participate in π–π interactions (distance ~3.8 Å), reducing solubility in nonpolar solvents .
- Implications: Poor aqueous solubility necessitates DMSO or DMF for biological assays, requiring formulation optimization for in vivo studies .
Advanced: What computational approaches predict electronic properties relevant to biological activity?
Answer:
- DFT Calculations: Model HOMO-LUMO gaps to assess electron-withdrawing effects of the trifluoromethoxy group, which polarizes the thiosemicarbazide backbone (bandgap ~4.2 eV) .
- Molecular Docking: Simulate interactions with COX-1/Akt binding pockets to rationalize anti-inflammatory activity (docking scores ≤-8.5 kcal/mol) .
- MD Simulations: Evaluate stability of ligand-protein complexes over 100 ns to prioritize derivatives for synthesis .
Data Contradiction: How to reconcile conflicting reports on biological activity (e.g., anti-inflammatory vs. antimicrobial)?
Answer:
- Structural Determinants: Anti-inflammatory activity (COX-1 inhibition) correlates with electron-deficient substituents (e.g., trifluoromethoxy), while antimicrobial activity requires lipophilic groups (e.g., 4-methylphenyl) .
- Assay Variability: Differences in bacterial strains (Gram-positive vs. Gram-negative) or inflammatory models (COX-1 vs. COX-2) explain discrepancies. Validate using standardized protocols (e.g., CLSI for antimicrobials, COX fluorescence assays) .
Advanced: What strategies improve metabolic stability for in vivo applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
